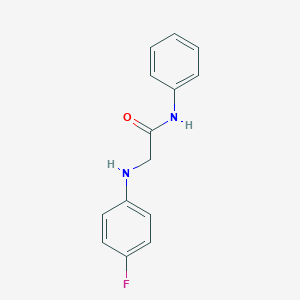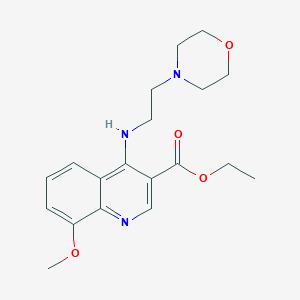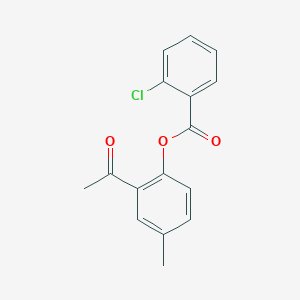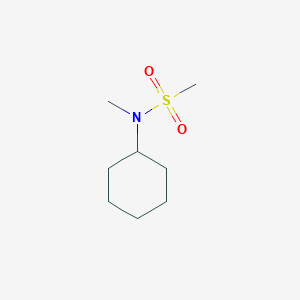![molecular formula C21H23NO3 B241732 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone, also known as Furosemide, is a diuretic medication used to treat fluid retention in conditions such as heart failure, liver disease, and kidney disease. Furosemide is a potent loop diuretic that inhibits the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. In addition to its clinical applications, Furosemide has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone also has vasodilatory effects and can reduce blood pressure by decreasing peripheral vascular resistance.
Biochemical and physiological effects:
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of biochemical and physiological effects beyond its diuretic properties. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the production of aqueous humor in the eye. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of advantages and limitations for lab experiments. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is a well-characterized compound with a known mechanism of action, making it a useful tool for studying renal physiology and fluid balance. However, 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone can have off-target effects and can interact with other compounds, leading to potential confounding effects.
Zukünftige Richtungen
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of potential future applications beyond its current clinical use as a diuretic. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been studied for its potential to treat hypertension, cerebral edema, and acute lung injury. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has also been studied as a potential treatment for certain types of cancer, as it can inhibit the activity of carbonic anhydrase, which is overexpressed in some tumors. Additionally, 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been studied for its potential to enhance the delivery of drugs to the brain, as it can cross the blood-brain barrier.
Synthesemethoden
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is synthesized through a multi-step process involving the condensation of 3-methyl-2-butanone with 3,4-dihydro-2H-pyran, followed by cyclization with 2-chloroacetyl chloride, and subsequent reaction with 2-amino-5-methylthiazole. The final step involves the oxidation of the thiazole ring to form the oxazinone ring.
Wissenschaftliche Forschungsanwendungen
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future applications. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been shown to have a number of therapeutic applications beyond its clinical use as a diuretic. For example, 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been studied for its potential to treat hypertension, cerebral edema, and acute lung injury.
Eigenschaften
Produktname |
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone |
|---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-(9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone |
InChI |
InChI=1S/C21H23NO3/c1-12(23)17-13(2)25-20-15-9-7-6-8-14(15)19-16(18(17)20)10-22(11-24-19)21(3,4)5/h6-9H,10-11H2,1-5H3 |
InChI-Schlüssel |
BYMQBQPATLMWTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C(C)(C)C)C(=O)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C(C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)

![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)



![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)